
Urease-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urease-IN-9, also known as Compound 1e, is a potent urease inhibitor with an IC50 value of 19.5 μM . Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, playing a crucial role in the nitrogen cycle . Urease inhibitors like this compound are essential in various fields, including agriculture and medicine, due to their ability to impede the activity of urease-producing pathogens .
Métodos De Preparación
The synthesis of Urease-IN-9 involves several steps, including the preparation of intermediates and the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing urease inhibitors often involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product . Industrial production methods typically involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Urease-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Urease-IN-9 has a wide range of scientific research applications:
Mecanismo De Acción
Urease-IN-9 exerts its effects by binding to the active site of urease, thereby inhibiting its activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition reduces the pH increase caused by urease activity, which is beneficial in controlling infections and improving agricultural practices .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
[4-[2-[[(E)-3-(4-acetyloxyphenyl)prop-2-enoyl]amino]ethyl]phenyl] acetate |
InChI |
InChI=1S/C21H21NO5/c1-15(23)26-19-8-3-17(4-9-19)7-12-21(25)22-14-13-18-5-10-20(11-6-18)27-16(2)24/h3-12H,13-14H2,1-2H3,(H,22,25)/b12-7+ |
Clave InChI |
KSUFYXBXUWEHQP-KPKJPENVSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


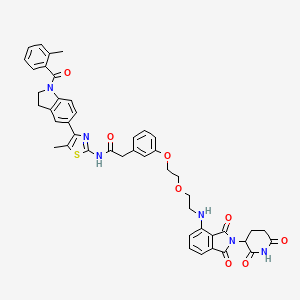

![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
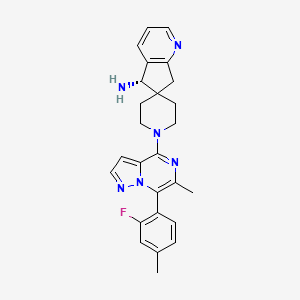
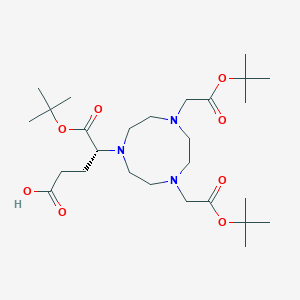
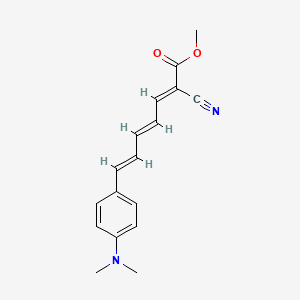
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
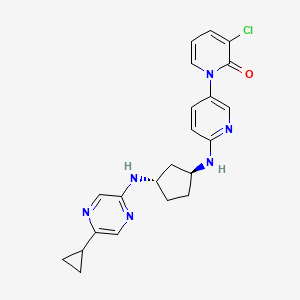
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)

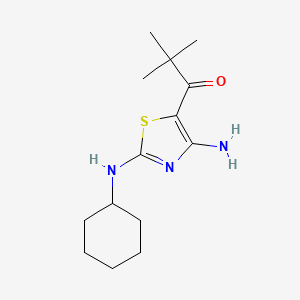
![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
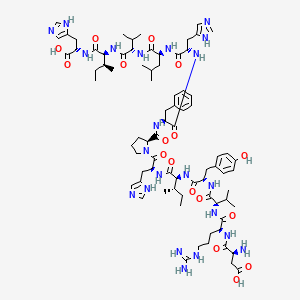
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
